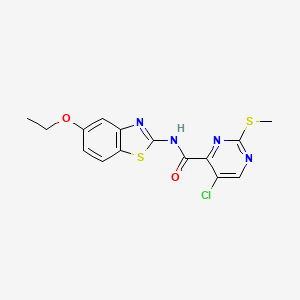![molecular formula C22H26FN3O3 B2543690 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide CAS No. 896362-75-7](/img/structure/B2543690.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to interact with various biological targets. Piperazine derivatives are known for their potential therapeutic applications, including antiallergic and anti-acetylcholinesterase activities, as well as their affinity for certain receptors such as dopamine D(4) receptors.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core to enhance biological activity and selectivity. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides showed that these compounds could be evaluated for antiallergy activity, with some derivatives displaying significant activity in the passive foot anaphylaxis (PFA) assay . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that the introduction of bulky moieties and substituents at the nitrogen atom of the benzamide can dramatically enhance anti-acetylcholinesterase activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their affinity and selectivity towards biological targets. For example, a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicated that modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring can affect the compound's affinity for dopamine D(4) receptors . This suggests that the molecular structure of "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide" would also be critical in determining its biological activity and receptor selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperazine derivatives are essential for achieving the desired biological activities. The studies show that the reactivity of the piperazine nitrogen atoms and the amide bond are key sites for chemical modifications. For instance, the introduction of a benzylsulfonyl group to the benzamide nitrogen atom resulted in a compound with potent anti-acetylcholinesterase activity . Similarly, the chemical reactions that modify the amide bond or the intermediate alkyl chain in the piperazine derivatives can lead to changes in receptor affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and the nature of the substituents attached to the piperazine core. The studies do not provide explicit data on the physical and chemical properties of the specific compound , but they do suggest that the introduction of different substituents can significantly alter these properties, thereby affecting the compound's biological activity and potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
One application of related compounds is in the imaging and study of Alzheimer's disease. For instance, a study utilized a fluorinated derivative for positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This research highlighted significant decreases in 5-HT1A receptor densities in patients compared to controls, correlating these decreases with clinical symptoms and providing insights into the neurobiological changes in Alzheimer's disease (Kepe et al., 2006).
Dopamine Receptor Ligands
Another study focused on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, finding that certain derivatives display moderate affinity for dopamine D3 receptors. This research contributes to the understanding of dopamine receptor ligands and their potential therapeutic applications, suggesting a framework for developing selective D3 receptor affinity compounds (Leopoldo et al., 2002).
Antimicrobial Agents
Compounds with a similar structure have been explored for their antimicrobial properties. A study synthesized derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, showing significant in vitro antibacterial activity. This research indicates the potential of such compounds in developing new antimicrobial agents (Rameshkumar et al., 2003).
Serotonin Receptor Antagonists
The development of fluorine-18-labeled 5-HT1A antagonists for PET imaging highlights another scientific application. These derivatives have been synthesized and evaluated, showing promise for in vivo quantification of 5-HT1A receptors. Such research aids in understanding serotonin receptor dynamics and could contribute to diagnosing and monitoring psychiatric disorders (Lang et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-22(27)24-14-19(16-3-8-20-21(13-16)29-15-28-20)26-11-9-25(10-12-26)18-6-4-17(23)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNWXNEQVUQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

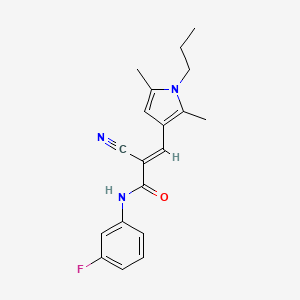
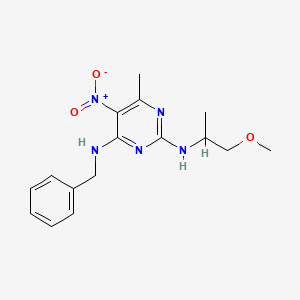
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)
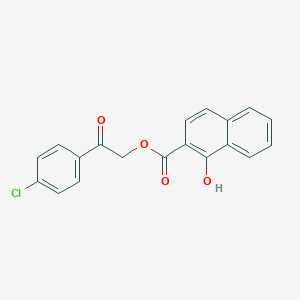


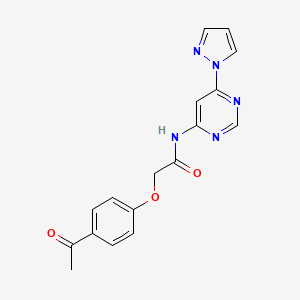


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
